
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-thiazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 746596-22-5 . It has a molecular weight of 211.29 and its molecular formula is C9H13N3OS . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(1,3-thiazol-2-yl)piperidine-4-carboxamide” is 1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1,3-thiazol-2-yl)piperidine-4-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 211.28 and its molecular formula is C9H13N3OS .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including compounds like N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to enhance their efficacy against various bacterial strains. For instance, molecular docking studies have been conducted to predict the mechanisms of antimicrobial and antifungal activities, confirming experimental results . This suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Activity
The thiazole moiety is a prominent feature in many anticancer drugs. Research has shown that modifying thiazole-based compounds can generate new molecules with potent antitumor activities . This opens up possibilities for the compound to be used in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Antioxidant Properties
Thiazole derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Some synthesized thiazole compounds have shown potent antioxidant activity, which could be harnessed in pharmaceutical applications to develop drugs that protect against oxidative damage .
Neuroprotective Uses
Due to the biological activities of thiazole compounds, there is potential for neuroprotective applications. These compounds could play a role in the synthesis of drugs aimed at treating neurodegenerative diseases, such as Alzheimer’s, by contributing to the synthesis of neurotransmitters or protecting neural tissue from damage .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that N-(1,3-thiazol-2-yl)piperidine-4-carboxamide could be used in the development of new anti-inflammatory or pain relief medications .
Agricultural Chemicals
The thiazole ring is also found in various agrochemicals. Compounds with this moiety have been used to create herbicides, indicating that N-(1,3-thiazol-2-yl)piperidine-4-carboxamide could potentially be applied in the development of new agricultural chemicals to control weeds and pests .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOPKLJXAGNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

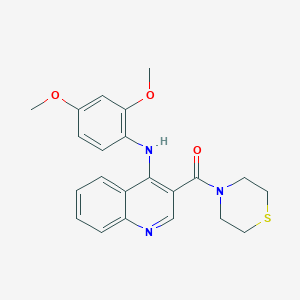
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)

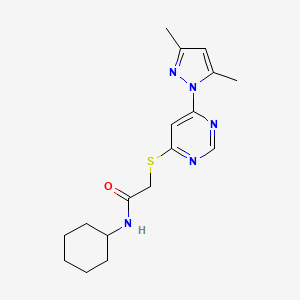
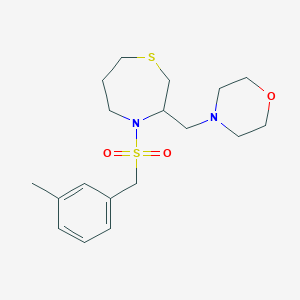
![3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867663.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2867667.png)
![[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2867668.png)
![[2-(Methylsulfanyl)ethyl]thiourea](/img/structure/B2867669.png)
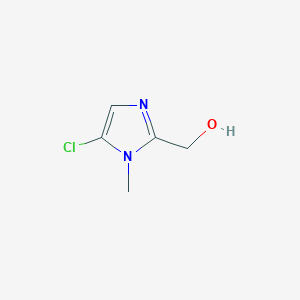
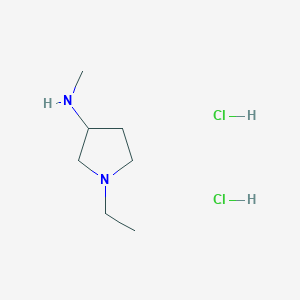
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)